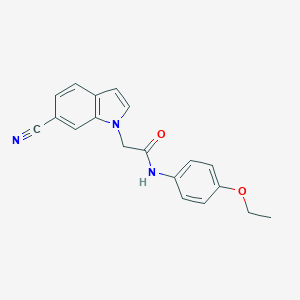![molecular formula C18H21N3O5S B296215 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide](/img/structure/B296215.png)
4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide, also known as MNS or MLN-4760, is a chemical compound that has been extensively studied for its potential use in scientific research applications.
科学的研究の応用
4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide has been studied for its potential use in various scientific research applications. One area of interest is its potential as an inhibitor of proteasome activity. Proteasomes are responsible for degrading proteins in cells, and inhibition of proteasome activity has been shown to have potential therapeutic effects in cancer treatment. 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide has been shown to inhibit proteasome activity and induce apoptosis in cancer cells.
作用機序
The mechanism of action of 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide involves its ability to inhibit proteasome activity. Proteasomes are responsible for degrading proteins in cells, and inhibition of proteasome activity can lead to the accumulation of damaged or misfolded proteins, ultimately leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide have been extensively studied. In addition to its ability to inhibit proteasome activity, 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs. Additionally, 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide has been shown to have anti-inflammatory effects and may have potential use in the treatment of autoimmune diseases.
実験室実験の利点と制限
One advantage of using 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide in lab experiments is its ability to inhibit proteasome activity, which can be useful in studying the role of proteasomes in various cellular processes. Additionally, 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide has been shown to have potential therapeutic effects in cancer treatment, making it a promising compound for further research. However, one limitation of using 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide in lab experiments is its potential toxicity, which can vary depending on the cell type and concentration used.
将来の方向性
There are several future directions for research on 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide. One area of interest is its potential use in combination with other chemotherapy drugs to enhance their efficacy. Additionally, further research is needed to determine the optimal concentration and dosing regimen for 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide in different cell types. Finally, the potential use of 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide in the treatment of autoimmune diseases warrants further investigation.
合成法
The synthesis of 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide involves a series of chemical reactions. One method involves the reaction of 4-aminobenzoic acid with N-methylglycine methyl ester to produce N-methyl-N-((4-aminobenzoyl)amino)glycine methyl ester. This compound is then reacted with 4-methoxy-3-methylbenzenesulfonyl chloride to produce 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide.
特性
分子式 |
C18H21N3O5S |
|---|---|
分子量 |
391.4 g/mol |
IUPAC名 |
4-[[2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]acetyl]amino]benzamide |
InChI |
InChI=1S/C18H21N3O5S/c1-12-10-15(8-9-16(12)26-3)27(24,25)21(2)11-17(22)20-14-6-4-13(5-7-14)18(19)23/h4-10H,11H2,1-3H3,(H2,19,23)(H,20,22) |
InChIキー |
PBNOYPQVXVIKBH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)C(=O)N)OC |
正規SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)C(=O)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-amino-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296133.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B296135.png)
![6-amino-2-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296136.png)
![6-amino-2-[(3,4-dichlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296137.png)
![6-amino-2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296138.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B296143.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B296144.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B296145.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B296148.png)


![methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B296152.png)

![N-(4-bromophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B296154.png)